molecular formula C10H12N2O4 B14853299 3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid

Cat. No.: B14853299
M. Wt: 224.21 g/mol
InChI Key: CVNGVQVFRMBAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group at the 3-position and an ethoxy-oxoethyl group at the 5-position of the isonicotinic acid core. It has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid:

Uniqueness

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid is unique due to the presence of both an amino group and an ethoxy-oxoethyl group on the isonicotinic acid core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-amino-5-(2-ethoxy-2-oxoethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-2-16-8(13)3-6-4-12-5-7(11)9(6)10(14)15/h4-5H,2-3,11H2,1H3,(H,14,15)

InChI Key

CVNGVQVFRMBAFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=C1C(=O)O)N

Origin of Product

United States

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